(Z)-N'-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a methoxyphenyl group, a pyrrole ring, and an acetimidamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the methoxyphenyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Introduction of the pyrrole ring: The methoxyphenyl intermediate is then reacted with a pyrrole derivative under specific conditions to introduce the pyrrole ring.
Formation of the acetimidamide moiety: The final step involves the reaction of the intermediate with an appropriate reagent to form the acetimidamide moiety, resulting in the target compound.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
(Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetamide: Similar structure but with an acetamide group instead of an acetimidamide group.
(Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetonitrile: Similar structure but with an acetonitrile group instead of an acetimidamide group.
Uniqueness
(Z)-N’-hydroxy-2-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenyl)-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C13H15N3O2/c1-18-11-6-4-10(5-7-11)12(13(14)15-17)16-8-2-3-9-16/h2-9,12,17H,1H3,(H2,14,15) |
InChI Key |
IQUDRRURROYNRE-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
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